molecular formula C6H15ClN2 B13974190 (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride

Cat. No.: B13974190
M. Wt: 150.65 g/mol
InChI Key: ALKRMHGPGUJXSP-RGMNGODLSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the reaction of pyrrolidine with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(pyrrolidin-3-yl)benzonitrile hydrochloride
  • (S)-N-(pyrrolidin-3-yl)acetamide hydrochloride
  • (S)-(pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Uniqueness

(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the ethanamine group. This structural feature allows it to interact with a different set of molecular targets compared to other similar compounds, making it valuable in various research applications.

Properties

Molecular Formula

C6H15ClN2

Molecular Weight

150.65 g/mol

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1

InChI Key

ALKRMHGPGUJXSP-RGMNGODLSA-N

Isomeric SMILES

C1CNC[C@H]1CCN.Cl

Canonical SMILES

C1CNCC1CCN.Cl

Origin of Product

United States

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